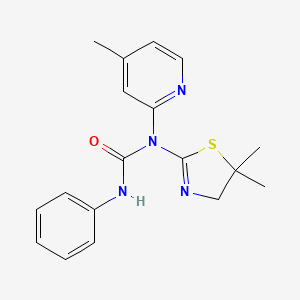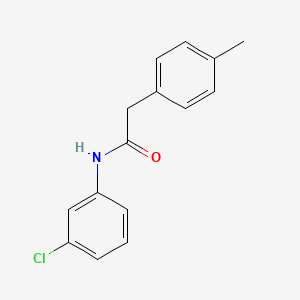![molecular formula C17H15ClN2O2S B14160660 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide CAS No. 912770-89-9](/img/structure/B14160660.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties.
Propiedades
Número CAS |
912770-89-9 |
|---|---|
Fórmula molecular |
C17H15ClN2O2S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-13-6-4-11(5-7-13)16(21)20-17-19-15-10(2)8-12(18)9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Clave InChI |
MSZZFZXSSBUAFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)




